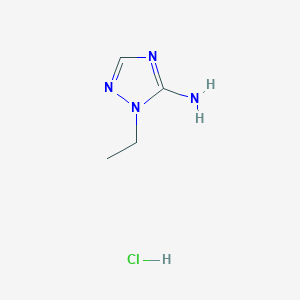

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride

Descripción general

Descripción

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the empirical formula C4H9ClN4. It has a molecular weight of 148.59 . It is a solid substance and its structure is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in various studies . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=NC=NN1CC. [H]Cl . The InChI representation is 1S/C4H8N4.ClH/c1-2-8-4 (5)6-3-7-8;/h3H,2H2,1H3, (H2,5,6,7);1H .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 148.59 . The compound’s structure can be represented by the SMILES string NC1=NC=NN1CC. [H]Cl .Aplicaciones Científicas De Investigación

Synthesis of Schiff and Mannich Bases

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is used in the synthesis of Schiff and Mannich bases. In a study, ethyl imidate hydrochlorides were prepared, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further used to form Schiff bases and N-Mannich bases by reacting with formaldehyde and piperidine (Bekircan & Bektaş, 2008).

Microwave-Assisted Synthesis

The compound plays a role in microwave-assisted synthesis. A study demonstrated a new microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, indicating the versatility of this compound as a building block (Tan, Lim, & Dolzhenko, 2017).

Synthesis of Triazole Derivatives

This compound is utilized in synthesizing various triazole derivatives. One study described the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one from phenol, chloroacetonitrile, and other compounds, showcasing its application in creating complex organic structures (Xin, 2003).

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Another application involves synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, as seen in a study where the compound was used in various reactions leading to the formation of these pyrimidinones (Sun, Huang, & Ding, 2010).

Metal Complexes Synthesis

This compound is also used in synthesizing metal complexes. A study reported the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a Schiff base derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Sancak et al., 2007).

Antimicrobial Activity

The compound is important in developing antimicrobial agents. Research has been conducted on synthesizing 1,2,4-triazole derivatives and testing their antimicrobial activities, highlighting its potential in medical chemistry (Bektaş et al., 2007).

Engineering of Porous Nanoballs

In materials science, this compound has been used in the engineering of porous nanoballs, demonstrating its utility in advanced material synthesis (Naik et al., 2010).

Safety and Hazards

The safety information available indicates that 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is classified as Acute Tox. 4 Oral . The pictograms associated with this compound include GHS07, which signifies a warning . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The future directions for research on 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride and similar compounds could involve further exploration of their potential anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that similar 1,2,4-triazole derivatives act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer .

Mode of Action

This interaction can lead to changes in the enzyme’s activity and subsequently alter the metabolic pathways .

Biochemical Pathways

Based on the known action of similar 1,2,4-triazole derivatives, it can be inferred that the compound may influence the aromatase pathway, leading to decreased estrogen production .

Pharmacokinetics

It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics and pharmacological properties .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may lead to decreased estrogen production, which could potentially be beneficial in treating estrogen-dependent conditions .

Action Environment

It is known that the triazoles, of which this compound is a member, are sensitive to heat, friction, and impact .

Propiedades

IUPAC Name |

2-ethyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-4(5)6-3-7-8;/h3H,2H2,1H3,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNIXWDZBBCGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-34-0 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

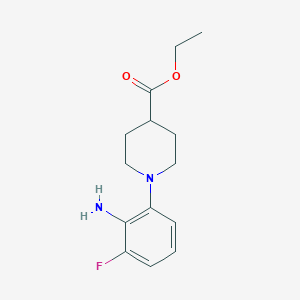

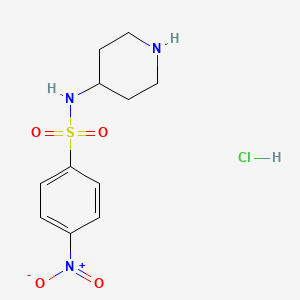

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)

![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)

![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)